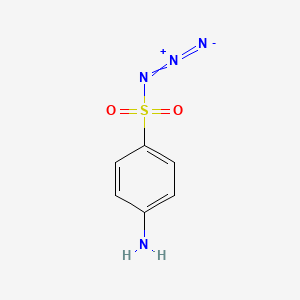
4-Aminobenzenesulfonyl azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Aminobenzenesulfonyl azide is a useful research compound. Its molecular formula is C6H6N4O2S and its molecular weight is 198.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Organic Synthesis and Medicinal Chemistry
Drug Development
4-Aminobenzenesulfonyl azide serves as a crucial intermediate in the synthesis of pharmaceutical agents. It facilitates the development of targeted therapies by allowing specific molecular modifications necessary for enhancing drug efficacy and selectivity. For instance, it has been utilized in synthesizing inhibitors for Hepatitis C Virus RNA-dependent RNA polymerase, demonstrating its potential in antiviral drug development .
Click Chemistry
This compound is widely employed in click chemistry reactions, which are characterized by their efficiency and specificity. The azide group can react with alkynes to form triazoles through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction that is pivotal in bioconjugation and the creation of complex molecular architectures . This application is particularly relevant for labeling biomolecules and developing therapeutics that require precise targeting.
Material Science
Functionalized Polymers and Nanomaterials
this compound is used to create functionalized polymers and nanomaterials, enhancing their properties such as conductivity and reactivity. For example, it has been applied to modify low-density polyethylene by grafting aniline moieties, which improves the material's properties for various applications, including electronics . The ability to introduce azide groups into polymers allows for further functionalization and tailoring of material characteristics.
Bioconjugation Techniques
The azide functionality of this compound is leveraged in bioconjugation strategies, enabling the attachment of biomolecules to surfaces or other molecules. This application is vital in diagnostics and therapeutic contexts, where precise biomolecule labeling is required for imaging or therapeutic purposes. The compound's reactivity allows for the formation of stable linkages with proteins, peptides, or nucleic acids .
Analytical Chemistry
In analytical chemistry, this compound plays a role in developing sensitive detection methods for biomolecules. Its incorporation into assays enhances the sensitivity and specificity of detection techniques, making it useful in various analytical applications such as enzyme-linked immunosorbent assays (ELISA) and mass spectrometry .
Case Studies
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for 4-aminobenzenesulfonyl azide, and how can purity be ensured?
this compound is typically synthesized via diazotization and azide substitution reactions. A one-step method using 4-aminobenzenesulfonamide as a precursor under controlled nitrosation conditions (e.g., sodium nitrite in acidic media) has been reported, yielding ~50% purity . To improve purity, chromatographic techniques (e.g., silica gel column chromatography) or recrystallization in polar aprotic solvents (e.g., acetonitrile) are recommended. Analytical validation via HPLC (≥95% purity threshold) and spectroscopic confirmation (FT-IR for -N₃ stretch at ~2100 cm⁻¹) are critical .
Q. How should researchers handle stability issues during storage and handling?
The compound is sensitive to heat, light, and moisture. Store at 0–6°C in amber vials under inert gas (argon/nitrogen). Decomposition risks include exothermic reactions releasing nitrogen gas; thus, avoid mechanical shock or sudden temperature changes. Pre-experiment stability tests via TGA/DSC are advised to assess batch-specific degradation profiles .
Q. What are the primary applications of this compound in click chemistry?
It serves as a key azide donor in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,4-disubstituted triazoles. Its sulfonyl group enhances solubility in aqueous/organic hybrid systems, enabling bioconjugation (e.g., peptide modifications) . For reproducible results, maintain a 1:1.2 molar ratio of azide to alkyne and use Cu(I) catalysts (e.g., TBTA) to suppress side reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for CuAAC applications?
Yield discrepancies often arise from residual moisture, oxygen, or suboptimal catalyst loading. Methodological adjustments include:
- Oxygen exclusion : Use Schlenk lines or gloveboxes.
- Catalyst optimization : Titrate CuSO₄·5H₂O and sodium ascorbate (1–5 mol% range).
- Solvent screening : Test DMSO/H₂O mixtures for polar substrates or THF for hydrophobic systems.
Cross-validate yields via LC-MS and NMR to distinguish between actual conversion and byproduct interference .
Q. What strategies improve regioselectivity in triazole formation under heterogeneous conditions?
Regioselectivity (>95% 1,4-isomer) is achievable using Cu(I)-stabilizing ligands (e.g., tris-triazole ligands) and low temperatures (0–5°C). For solid-phase syntheses, ensure uniform mixing via sonication or ball milling. Post-reaction purification with ion-exchange resins removes copper residues, avoiding false positives in biological assays .
Q. How can computational modeling guide the design of this compound derivatives for QS inhibition?
Density functional theory (DFT) can predict electron-withdrawing effects of the sulfonyl group on azide reactivity. Molecular docking studies (e.g., AutoDock Vina) against quorum-sensing (QS) targets (e.g., LuxR-type receptors) help optimize substituents. For instance, introducing hydrophobic moieties (e.g., tert-butyl groups) enhances membrane permeability, as demonstrated in analogous sulfonamide-based QS inhibitors .
Q. What analytical methods are critical for characterizing decomposition products?
- LC-HRMS : Identifies trace azide byproducts (e.g., sulfonic acid derivatives).
- XRD : Confirms crystalline stability and polymorphism risks.
- NMR kinetics : Monitors real-time degradation in D₂O/CD₃OD under stress conditions (e.g., 40°C).
Reference standards (e.g., 4-aminobenzenesulfonic acid) aid peak assignment in complex matrices .
Q. Methodological Best Practices
- Safety Protocols : Use blast shields and pressure-relief setups during scale-up syntheses. Neutralize waste with 10% NaHCO₃ before disposal .
- Data Reproducibility : Document solvent lot numbers, humidity levels, and catalyst sources. Share raw spectral data in supplemental materials .
属性
CAS 编号 |
14860-69-6 |
|---|---|
分子式 |
C6H6N4O2S |
分子量 |
198.21 g/mol |
IUPAC 名称 |
4-amino-N-diazobenzenesulfonamide |
InChI |
InChI=1S/C6H6N4O2S/c7-5-1-3-6(4-2-5)13(11,12)10-9-8/h1-4H,7H2 |
InChI 键 |
ACKFHCBVNGTLOT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N)S(=O)(=O)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















